3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride
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Overview
Description
3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride is a versatile chemical compound with the molecular formula C9H9FO4S. It is known for its unique properties and is widely used in various scientific research applications, including drug synthesis and organic chemistry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the reaction conditions and ensure consistent quality. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a tool for studying enzyme mechanisms and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonyl fluoride: Similar in structure but contains two sulfonyl fluoride groups.
4-(Acetylamino)benzenesulfonyl fluoride: Contains an acetylamino group in addition to the sulfonyl fluoride group.
Ethenesulfonyl fluoride: Contains an ethenesulfonyl group instead of the dioxolan-2-yl group.
Uniqueness
3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride is unique due to the presence of the dioxolan-2-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCXMTPBOFDWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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